Dimethyl 3-methylisoxazole-4,5-dicarboxylate
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Overview
Description
Dimethyl 3-methylisoxazole-4,5-dicarboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-methylisoxazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Introduction of various substituents at the 3, 4, or 5 positions of the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents, Grignard reagents, or organolithium compounds.
Major Products Formed:
Oxidation: Formation of nitro or oxime derivatives.
Substitution: Formation of various substituted isoxazoles.
Scientific Research Applications
Dimethyl 3-methylisoxazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 3-methylisoxazole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate
- 3,5-Dimethyl-4-nitroisoxazole
- 3,4,5-Trisubstituted isoxazoles
Comparison: Dimethyl 3-methylisoxazole-4,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it a valuable compound for targeted applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C8H9NO5 |
---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
dimethyl 3-methyl-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C8H9NO5/c1-4-5(7(10)12-2)6(14-9-4)8(11)13-3/h1-3H3 |
InChI Key |
GJYWXTCENDXIIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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